5-Methyl-1H-imidazole-4-sulfonyl Chloride: Structural Profiling, Synthesis, and Pharmacological Applications
5-Methyl-1H-imidazole-4-sulfonyl Chloride: Structural Profiling, Synthesis, and Pharmacological Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In the landscape of rational drug design, the imidazole-4-sulfonamide scaffold represents a privileged pharmacophore, combining the electron-rich, aromatic aza-heterocycle of imidazole with the robust hydrogen-bonding capacity of a sulfonamide group. 5-Methyl-1H-imidazole-4-sulfonyl chloride serves as the critical electrophilic building block for accessing this chemical space.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental physicochemical data and applied synthetic methodologies. This guide provides a comprehensive analysis of the compound's molecular structure, a highly validated synthesis protocol, and its mechanistic role in developing inhibitors for Phospho-histidine phosphatase (PHP) and Carbonic Anhydrases (CAs).
Physicochemical Profiling & Structural Elucidation
Understanding the structural parameters of 5-methyl-1H-imidazole-4-sulfonyl chloride is paramount for predicting its reactivity and stability. The molecule features a methyl group at the C5 position, which provides steric bulk and modulates the electronic properties of the imidazole ring, and a highly reactive sulfonyl chloride moiety at the C4 position[1].
The sulfonyl chloride group is highly electrophilic, making it an ideal precursor for condensation reactions with primary and secondary amines[1]. However, this same reactivity makes the compound moisture-sensitive, requiring rigorous anhydrous handling conditions.
Table 1: Physicochemical Properties
| Property | Value | Scientific Rationale / Significance |
| Chemical Name | 5-Methyl-1H-imidazole-4-sulfonyl chloride | Standard IUPAC nomenclature. |
| CAS Registry Number | 2167622-42-4 | Primary identifier for sourcing and regulatory tracking[2][3]. |
| Molecular Formula | C₄H₅ClN₂O₂S | Defines the atomic composition[4]. |
| Molecular Weight | ~180.61 g/mol | Bulk molar mass for stoichiometric calculations[3]. |
| Monoisotopic Mass | 179.97603 Da | Critical for high-resolution mass spectrometry (HRMS) validation[4]. |
| Structural Features | C5-Methyl, C4-Sulfonyl Chloride | The C5 methyl group enhances lipophilicity and directs regioselectivity during functionalization[1]. |
Core Synthesis Methodology
The synthesis of 5-methyl-1H-imidazole-4-sulfonyl chloride demands precise control over reaction conditions due to the exothermic nature of the reagents and the generation of corrosive byproducts. The following protocol outlines a robust, two-step, one-pot procedure starting from 4(5)-methylimidazole[5].
Rationale and Causality
The reaction proceeds via an initial electrophilic aromatic substitution. Chlorosulfonic acid ( ClSO3H ) acts as both the sulfonating agent and the solvent. Because the intermediate sulfonic acid is highly polar and difficult to isolate, thionyl chloride ( SOCl2 ) is subsequently introduced to drive the equilibrium forward, converting the sulfonic acid into the highly reactive, less polar sulfonyl chloride[5].
Step-by-Step Protocol: Chlorosulfonation and Chlorination
Caution: This procedure generates copious amounts of HCl and SO2 gas. Perform strictly in a well-ventilated fume hood with a caustic scrubber system.
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Substrate Preparation: Melt 20 g (244 mmol) of 4(5)-methylimidazole in an argon-flushed 250 mL round-bottom flask[5].
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Primary Sulfonation: Dropwise add 60.0 mL (900 mmol) of ClSO3H . Critical: The first 15 mL will react violently with excessive HCl gas formation. Control the addition rate to manage the exotherm[5].
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Thermal Activation: Heat the reaction mixture to 140 °C for 16 hours to ensure complete conversion to the sulfonic acid intermediate[5].
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Chlorination: Cool the dark reaction mixture to 40 °C. Dropwise add 22.0 mL (302 mmol) of SOCl2 over 5 minutes. Immediate gas evolution will be observed[5].
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Secondary Heating: Heat the mixture slowly to 125 °C and stir for 6 hours until gas evolution ceases[5].
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Quenching & Isolation: Cool the mixture to room temperature. Carefully pour the crude mixture into a vigorously stirred slurry of 300 g crushed ice containing 20.0 g NaCl . The high ionic strength facilitates the precipitation of the product[5].
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Filtration & Drying: Filter the resulting white precipitate once the ice has melted. Wash with a minimal amount of ice-cold water (to prevent hydrolysis) and dry overnight under high vacuum over KOH pellets[5].
Synthesis workflow of 5-methyl-1H-imidazole-4-sulfonyl chloride and downstream derivatization.
Pharmacological Applications & Mechanistic Pathways
Once synthesized, 5-methyl-1H-imidazole-4-sulfonyl chloride is primarily utilized to generate diverse sulfonamide libraries. The functionalization of the sulfonamide nitrogen atom (N-substitution) is a cornerstone of medicinal chemistry, allowing for the precise tuning of physicochemical properties[1].
Target 1: Phospho-Histidine Phosphatase (PHP) Inhibition
PHP catalyzes the hydrolysis of phospho-histidine residues, a critical post-translational modification in cellular signaling[5]. The imidazole-4-sulfonamide core is strategically designed to act as a transition state mimic of the phospho-histidine hydrolysis reaction. The steric and electronic profile of the sulfonamide attached to the imidazole ring closely resembles the tetrahedral geometry of the phosphate group during enzymatic cleavage, leading to competitive inhibition with IC50 values in the low micromolar range[5][6].
Target 2: Carbonic Anhydrase (CA) and Metalloproteinase Inhibition
Sulfonamides are the most prominent class of Carbonic Anhydrase inhibitors. The mechanism is driven by direct metal coordination. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion situated at the bottom of the enzyme's conical active site cavity[1][5]. Concurrently, the sulfonyl oxygen atoms act as hydrogen bond acceptors, interacting with conserved threonine and histidine residues to anchor the inhibitor firmly within the binding pocket[1].
Mechanistic pathways of imidazole-4-sulfonamide derivatives in enzymatic inhibition.
Experimental Workflow: Downstream Functionalization
To validate the utility of the synthesized sulfonyl chloride, researchers typically perform a condensation reaction with various amines. The following is a self-validating protocol for generating 5-methyl-1H-imidazole-4-sulfonamide derivatives[1].
Protocol: Sulfonamide Condensation
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Reaction Setup: Dissolve 1.0 eq of 5-methyl-1H-imidazole-4-sulfonyl chloride in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
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Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The base serves to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine.
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Amine Coupling: Slowly add 1.2 eq of the desired primary or secondary amine. Stir at room temperature for 4-8 hours.
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In-Process Validation: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane). The disappearance of the highly UV-active sulfonyl chloride spot indicates completion.
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Workup: Quench with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
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Analytical Validation: Confirm the structure using 1H and 13C NMR spectroscopy. The diagnostic shift of the sulfonamide NH proton (typically broad singlet between 7.0 - 8.5 ppm in DMSO- d6 ) and the preservation of the imidazole C5-methyl singlet (~2.3 ppm) serve as definitive proof of successful condensation[1].
References
- PubChemLite. C4H5ClN2O2 - Explore. uni.lu.
- Chem960. Cas no 2167622-42-4 (5-methyl-1h-imidazole-4-sulfonyl chloride). chem960.com.
- TU Dortmund Repository. Design, Synthesis and Evaluation of PHP Inhibitors. tu-dortmund.de.
- Benchchem. 5-Methyl-1H-imidazole-4-sulfonamide | 2168999-71-9. benchchem.com.
- Guidechem. C4H5ClN2O2S - Chemical Dictionary. guidechem.com.
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- 1. 5-Methyl-1H-imidazole-4-sulfonamide | 2168999-71-9 | Benchchem [benchchem.com]
- 2. chem960.com [chem960.com]
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